LC-MS/MS Quantitation: Deuterated Internal Standard Reduces Intraday Precision Variability by 61% Relative to Unlabeled Analog
In validated LC-MS/MS method development, 6α-Methyl Mometasone Furoate-d3 demonstrates a 61% reduction in intraday precision variability (%RSD = 1.8) compared to the unlabeled analog (%RSD = 4.6) when employed as an internal standard . The deuterated compound also exhibits a substantially narrower and more accurate matrix effect recovery window (98.5–102.3%) relative to the unlabeled compound (85.4–112.7%), which shows both ion suppression and enhancement artifacts .
| Evidence Dimension | Intraday Precision (%RSD) in LC-MS/MS Quantitation |
|---|---|
| Target Compound Data | 1.8% RSD |
| Comparator Or Baseline | Unlabeled 6α-Methyl Mometasone Furoate: 4.6% RSD |
| Quantified Difference | 61% reduction in variability; absolute difference of 2.8 percentage points |
| Conditions | LC-MS/MS assay; method validation conditions adapted from vendor technical datasheet |
Why This Matters
Lower intraday %RSD ensures more reproducible quantitation across multiple sample injections within a single analytical run, meeting stringent ICH M10 precision acceptance criteria (≤15% RSD at LLOQ, ≤20% RSD at LLOQ) for bioanalytical method validation.
